molecular formula C18H11FN2O4 B11083637 (4Z)-2-(3-fluorophenyl)-4-[(2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]-1,3-oxazol-5(4H)-one

(4Z)-2-(3-fluorophenyl)-4-[(2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]-1,3-oxazol-5(4H)-one

Cat. No.: B11083637
M. Wt: 338.3 g/mol
InChI Key: RPSQEOQVCRXBQJ-QQDISNATSA-N
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Description

2-(3-FLUOROPHENYL)-4-[(Z,2E)-3-(3-NITROPHENYL)-2-PROPENYLIDENE]-1,3-OXAZOL-5-ONE is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-FLUOROPHENYL)-4-[(Z,2E)-3-(3-NITROPHENYL)-2-PROPENYLIDENE]-1,3-OXAZOL-5-ONE typically involves the condensation of 3-fluorobenzaldehyde with 3-nitrobenzaldehyde in the presence of a suitable base and a catalyst. The reaction conditions may include:

    Solvent: Common solvents such as ethanol or methanol.

    Base: Potassium carbonate or sodium hydroxide.

    Catalyst: Acid catalysts like p-toluenesulfonic acid.

    Temperature: Reactions are usually carried out at elevated temperatures (e.g., 80-100°C).

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acid or base catalysts depending on the reaction type.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.

Biology

Biologically, oxazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may be investigated for similar activities in biological assays.

Medicine

In medicinal chemistry, the compound could be explored for its potential as a drug candidate. Its structural features may interact with biological targets, leading to therapeutic effects.

Industry

Industrially, such compounds can be used in the development of new materials, including polymers and dyes, due to their stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(3-FLUOROPHENYL)-4-[(Z,2E)-3-(3-NITROPHENYL)-2-PROPENYLIDENE]-1,3-OXAZOL-5-ONE would depend on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-4-[(Z,2E)-3-(3-nitrophenyl)-2-propenylidene]-1,3-oxazol-5-one
  • 2-(4-Fluorophenyl)-4-[(Z,2E)-3-(3-nitrophenyl)-2-propenylidene]-1,3-oxazol-5-one

Uniqueness

The presence of the fluorine atom in the phenyl ring and the nitro group in the propenylidene moiety distinguishes this compound from its analogs. These substituents can significantly influence the compound’s reactivity, stability, and biological activity, making it unique among similar oxazole derivatives.

Properties

Molecular Formula

C18H11FN2O4

Molecular Weight

338.3 g/mol

IUPAC Name

(4Z)-2-(3-fluorophenyl)-4-[(E)-3-(3-nitrophenyl)prop-2-enylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C18H11FN2O4/c19-14-7-3-6-13(11-14)17-20-16(18(22)25-17)9-2-5-12-4-1-8-15(10-12)21(23)24/h1-11H/b5-2+,16-9-

InChI Key

RPSQEOQVCRXBQJ-QQDISNATSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C=C\2/C(=O)OC(=N2)C3=CC(=CC=C3)F

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC=C2C(=O)OC(=N2)C3=CC(=CC=C3)F

Origin of Product

United States

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